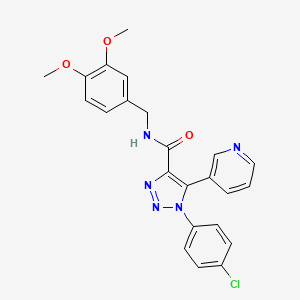

1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This usually includes the IUPAC name, common names, structural formula, and molecular formula. It may also include the purpose or use of the compound in various industries or research .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. It may also include spectral data from UV/Vis, IR, NMR, and MS .Applications De Recherche Scientifique

Stereochemical and Pharmacological Properties

Research has shown the significance of stereochemistry on the pharmacological properties of certain hydantoin derivatives, including those related to "1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione". For instance, the study of the potent hydantoin 5-HT7R antagonist MF-8, which shares structural similarities, highlighted the impact of stereochemistry on both receptor affinity and antagonistic action. This work underscores the relationship between molecular configuration and pharmacodynamic as well as pharmacokinetic profiles, offering insights into the design of compounds with optimized therapeutic effects (Kucwaj-Brysz et al., 2020).

Catalysis and Synthesis Applications

The use of Brønsted acidic ionic liquids for the synthesis of fluorinated compounds, including those with the hydantoin framework, has been reported. Such methodologies emphasize green chemistry principles, offering efficient and reusable catalysts for synthesizing a variety of structurally diverse and potentially bioactive compounds. This approach demonstrates the versatility of "1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione" derivatives in organic synthesis and drug discovery processes (Arya et al., 2012).

Structural and Electronic Properties

The examination of N-heterocyclic carbene precursors, including those based on imidazolidine-2,4-dione skeletons, has provided insights into the influence of electron delocalization on their stability and structure. Such studies contribute to a deeper understanding of the electronic properties of these compounds, which is crucial for their potential applications in catalysis and material science (Hobbs et al., 2010).

Spectroscopic Analysis and Computational Modeling

Spectroscopic and computational techniques have been employed to explore the structure-property relationships of hydantoin derivatives. These methods facilitate the prediction of molecular behavior and potential bioactivity, offering a pathway to rational drug design and the development of new therapeutic agents. Studies such as the spectroscopic and computational approach for the structure-property relationship of hydantoin drug impurities provide valuable data on molecular geometry, electronic structure, and potential bioactivity (Kumar & Bhaskar, 2019).

Cytotoxicity and Anticancer Activity

The exploration of N,O-nucleosides derived from imidazolidine-2,4-diones, including studies on their cytotoxicity and apoptotic activity, highlights the potential of these compounds in cancer therapy. The selective induction of apoptosis in cancer cells underscores the therapeutic relevance of hydantoin derivatives in oncology (Chiacchio et al., 2003).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other imidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Pharmacokinetics

Like other small molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

Given the lack of specific information, it is difficult to predict the exact effects of this compound at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

Propriétés

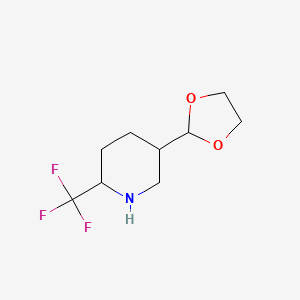

IUPAC Name |

1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-6-9(14)12-10(15)13(6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVJZYRAYUJYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)

![Ethyl 5-butyramido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2960082.png)

![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2960088.png)

![N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2960091.png)

![1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B2960092.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B2960093.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2960095.png)